molecular formula C24H21N5O2 B2588759 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-56-0

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2588759
M. Wt: 411.465
InChI Key: XHHOORCFUZIUAV-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains an indole group, which is a biogenic amine that naturally occurs in plants, animals, and microorganisms . The indole group is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and other molecules . For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The reaction was mediated by N, N’ -Dicyclohexylcarbodiimide (DCC), which is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed and characterized via various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The indole group, in particular, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Biological Activity

Research in heterocyclic chemistry has shown the synthesis of novel compounds containing pyrazolo[4,3-c]pyridine moieties, highlighting methodologies that could be applied to synthesize and modify the compound . For example, studies have reported on the synthesis of various heterocyclic compounds, including pyrazolopyrimidines, with potential anticancer and anti-5-lipoxygenase activities. These methods involve condensation reactions, cyclization, and functionalization, which are crucial for enhancing biological activity (Rahmouni et al., 2016) Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.

Chemical Transformations

Studies on the transformations of related compounds have demonstrated the feasibility of obtaining a variety of derivatives through nucleophilic substitution reactions, showcasing the chemical versatility of pyrazolopyridine cores. These transformations could be pertinent for the functionalization and diversification of "N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" for different scientific and therapeutic purposes (Stanovnik et al., 2003) Transformations of Alykl.

Antimicrobial and Enzymatic Activity

The potential for antimicrobial and enzymatic activity in compounds with a pyrazolopyridine scaffold has been explored, with some derivatives showing promising results against various bacterial and fungal strains. This suggests that "N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" might also possess such biological activities, subject to specific structural modifications and biological testing (Youssef et al., 2011) Preparation and Reactions of 2‐Methyl‐7‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐arylthiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one.

Imaging and Diagnostic Applications

The structural framework of pyrazolopyridine derivatives has been utilized in the development of positron emission tomography (PET) agents for imaging of specific enzymes associated with neuroinflammation, indicating potential applications in diagnostic imaging and neurological research (Wang et al., 2018) Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation.

Future Directions

Given the diverse pharmacological properties of indole derivatives, it is of great interest to synthesize hybrid molecules that combine the properties of different compounds . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-28-14-19(22-20(15-28)24(31)29(27-22)17-7-3-2-4-8-17)23(30)25-12-11-16-13-26-21-10-6-5-9-18(16)21/h2-10,13-15,26H,11-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOORCFUZIUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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